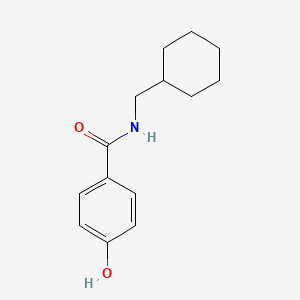![molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2](/img/structure/B13996628.png)
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a quinoline moiety, a cyano group, and a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of quinoline derivatives with appropriate alkylating agents to introduce the quinolin-2-ylmethylsulfanyl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to optimize yield and purity.
化学反应分析
Types of Reactions
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyano and guanidine groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds or participating in other interactions.
相似化合物的比较
Similar Compounds
Quinoline: A simpler compound with a similar quinoline moiety but lacking the cyano and guanidine groups.
2-Methylquinoline: Similar to quinoline but with a methyl group at the 2-position.
Guanidine Derivatives: Compounds that feature the guanidine group but may have different substituents.
Uniqueness
3-Cyano-2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92885-50-2 |
|---|---|
分子式 |
C15H17N5S |
分子量 |
299.4 g/mol |
IUPAC 名称 |
1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19) |
InChI 键 |
BKOZYMOGCILOFY-UHFFFAOYSA-N |
规范 SMILES |
CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)

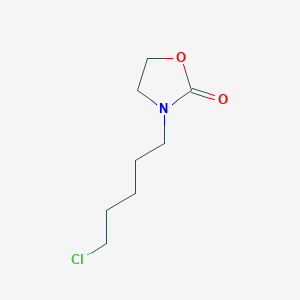

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
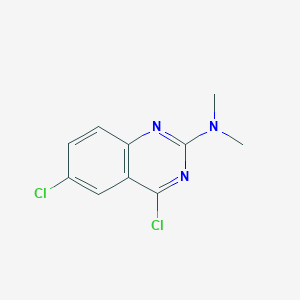
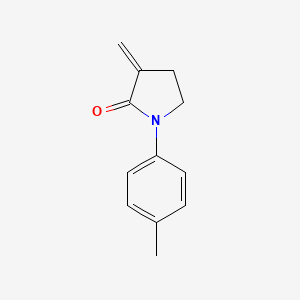


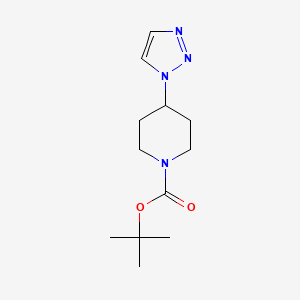
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
